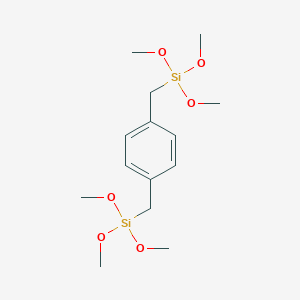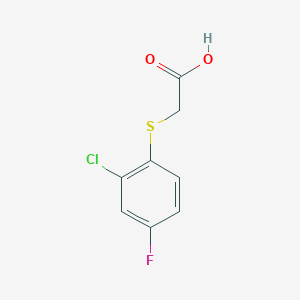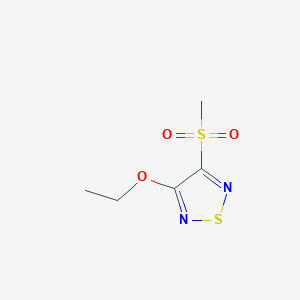
3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole, also known as EMS-TD, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. EMS-TD has been shown to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties, making it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer. 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes. 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole also inhibits the activation of MAPKs, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole can inhibit the proliferation of cancer cells and induce apoptosis. 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole has also been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. In vivo studies have shown that 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole can reduce inflammation and oxidative stress in animal models of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole. One potential area of research is the development of new anti-inflammatory drugs based on 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole. Another area of research is the investigation of the molecular mechanism of 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole's anti-inflammatory and anti-cancer activities. Additionally, further studies are needed to evaluate the safety and efficacy of 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole in animal models and human clinical trials. Finally, the development of new synthetic methods and purification techniques for 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole could further enhance its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole involves the reaction of 3-ethoxy-1,2,5-thiadiazole with methylsulfonyl chloride in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, resulting in the formation of 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole as the main product. The purity and yield of 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole can be improved by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole is in the development of new anti-inflammatory drugs. Studies have shown that 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole can inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes 3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
178368-42-8 |
|---|---|
Nom du produit |
3-Ethoxy-4-(methylsulfonyl)-1,2,5-thiadiazole |
Formule moléculaire |
C5H8N2O3S2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
3-ethoxy-4-methylsulfonyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C5H8N2O3S2/c1-3-10-4-5(7-11-6-4)12(2,8)9/h3H2,1-2H3 |
Clé InChI |
FBSRVFONCVGKRJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NSN=C1S(=O)(=O)C |
SMILES canonique |
CCOC1=NSN=C1S(=O)(=O)C |
Synonymes |
1,2,5-Thiadiazole,3-ethoxy-4-(methylsulfonyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



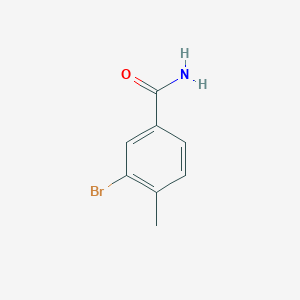
![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)
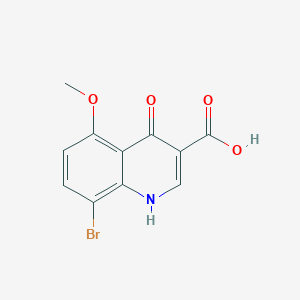
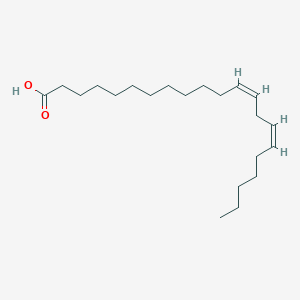
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)
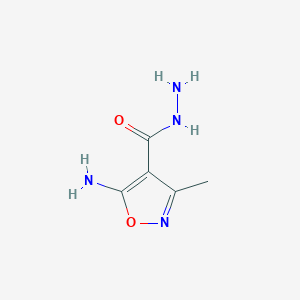
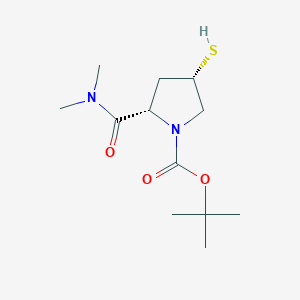
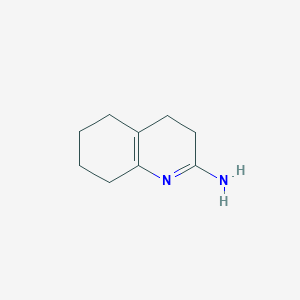
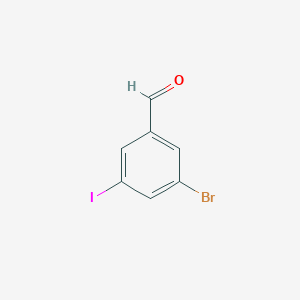
![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)
